![molecular formula C12H24ClNS B1457789 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride CAS No. 1864064-06-1](/img/structure/B1457789.png)
4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride
Overview
Description
4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride is a chemical compound used for pharmaceutical testing . It is a high-quality reference standard that provides accurate results .
Synthesis Analysis
The synthesis of piperidine derivatives, such as 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride, is a significant area of research in organic chemistry . The synthesis of piperidones, a class of compounds that includes 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride, has been carried out using various methods . For instance, the conjugate reduction of dihydropyridones has been performed using zinc/acetic acid, which enables a simple, inexpensive, and mild reduction of N-acyl-2,3-dihydro-4-pyridones to various racemic or enantiopure 4-piperidones .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives are diverse and complex . They include intra- and intermolecular reactions leading to the formation of various piperidine derivatives, such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Crystal Structure Analysis
One study focused on synthesizing and determining the crystal structures of compounds related to "4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride." The crystal structures of synthesized compounds revealed specific conformations and configurations, providing insights into the structural aspects of such chemicals. This study contributes to the understanding of molecular geometries and their potential implications in chemical reactivity and interaction (Aydinli et al., 2010).
Synthesis of Novel Compounds
Research in the area of medicinal chemistry has led to the synthesis of novel compounds with potential cytotoxic and anticancer properties. For instance, derivatives of piperidines, which share a structural similarity with "4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride," have been synthesized and evaluated for their activity against various cancer cell lines. These studies contribute to the development of new therapeutic agents (Dimmock et al., 1998).
Chemical Properties and Spectroscopy
Another aspect of research involves studying the chemical shifts and coupling constants of methyl-substituted piperidines and their hydrochloride salts using nuclear magnetic resonance spectroscopy. This research provides valuable information on the electronic environment and structural dynamics of these compounds, which is crucial for understanding their reactivity and designing new molecules with desired properties (Béguin et al., 1978).
Anti-tubercular Evaluation
A notable application in the field of drug discovery is the synthesis and evaluation of piperidine derivatives for their anti-tubercular activity. Such studies aim to identify new therapeutic agents against tuberculosis by exploring the biological activities of structurally related compounds. This research direction highlights the potential of "4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride" derivatives in addressing global health challenges (Manikannan et al., 2010).
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Therefore, the future directions in the study of 4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride and similar compounds may involve the discovery and biological evaluation of potential drugs containing the piperidine moiety .
properties
IUPAC Name |
4-(cyclohexylsulfanylmethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NS.ClH/c1-2-4-12(5-3-1)14-10-11-6-8-13-9-7-11;/h11-13H,1-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDIPOKDYMFRLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)SCC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Cyclohexylsulfanyl)methyl]piperidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



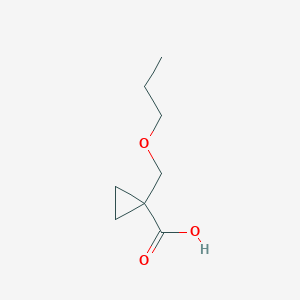
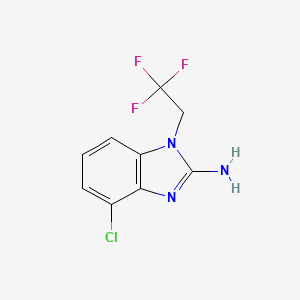
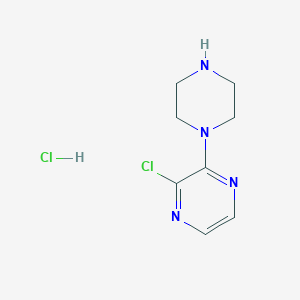
![N-(4'-amino-[1,1'-biphenyl]-2-yl)acetamide](/img/structure/B1457710.png)
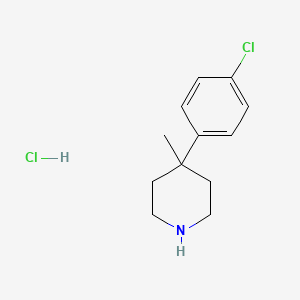
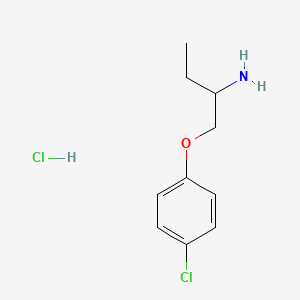
![3,3',3''-[nitrilotris(Methanediyl-1h-1,2,3-Triazole-4,1-Diyl)]tripropan-1-Ol](/img/structure/B1457715.png)
![[1-(Trifluoromethyl)cyclopropyl]methanamine hydrochloride](/img/structure/B1457717.png)
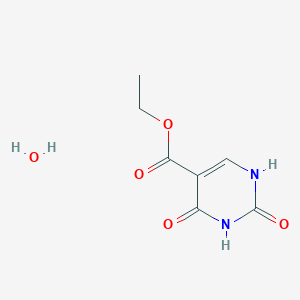
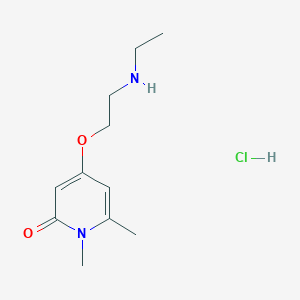
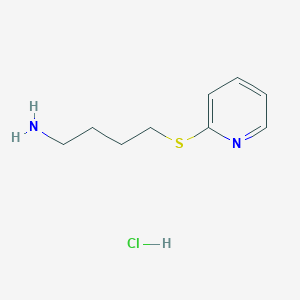
![6-methoxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1457723.png)

![N-{[1-(Pyrrolidin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]methyl}acetamide hydrochloride](/img/structure/B1457729.png)